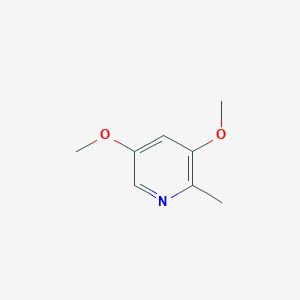

3,5-Dimethoxy-2-methylpyridine

Description

Historical Context and Evolution of Pyridine (B92270) Chemistry in Organic Synthesis

The history of pyridine chemistry began in the 19th century with its initial isolation from coal tar. prepchem.comnih.gov This discovery marked a significant step in organic chemistry, unveiling a new class of aromatic compounds. Early methods for obtaining pyridine were laborious and low-yielding. The evolution of organic synthesis saw the development of more efficient methods for constructing the pyridine ring, which were crucial for unlocking the potential of its derivatives.

Key advancements in synthetic methodology propelled the field forward. The Hantzsch pyridine synthesis, developed by Arthur Rudolf Hantzsch in 1881, provided a versatile method for creating pyridine derivatives from a β-keto acid, an aldehyde, and ammonia (B1221849). Another cornerstone is the Chichibabin pyridine synthesis, reported in 1924, which involves the condensation of aldehydes, ketones, or their combination with ammonia. Though sometimes suffering from low yields, its use of inexpensive precursors has made it a staple in industrial applications. Over the years, these classical methods have been refined, and new strategies, including the Bohlmann-Rahtz pyridine synthesis, Kröhnke pyridine synthesis, and various transition metal-catalyzed reactions, have been introduced, offering greater control over the substitution patterns and expanding the accessible chemical space of pyridine derivatives. biosynth.comambeed.comprepchem.com

Structural Diversity and Importance of Pyridine Derivatives in Advanced Chemical Research

Pyridine's structural framework, being isoelectronic with benzene (B151609) but with a nitrogen heteroatom, imparts unique electronic properties, including a significant dipole moment and basicity. chemicalbook.com This inherent reactivity allows for a wide range of chemical modifications, leading to a vast diversity of substituted pyridine derivatives. prepchem.com These derivatives are not just of academic interest; they are ubiquitous in numerous industrial and research applications.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure," as it is a core component in a multitude of FDA-approved drugs. google.comsigmaaldrich.comsmolecule.com Its presence in a molecule can enhance biological potency, improve metabolic stability, and address issues of protein-binding. googleapis.com Pyridine derivatives are found in drugs targeting a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions. google.comsigmaaldrich.comsmolecule.com Beyond pharmaceuticals, they are crucial in agrochemicals as insecticides and herbicides and in materials science for creating conducting polymers and functional dyes. nih.govchemicalbook.com The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the properties of the resulting molecules for specific applications, making pyridine a versatile and indispensable building block in advanced chemical research. jst.go.jpgoogle.com

Delimitation of Dimethoxy-Methylpyridine Isomers: A Focus on the 3,5-Substitution Pattern

The functional utility of a substituted pyridine is intrinsically linked to its specific substitution pattern. For a dimethoxy-methylpyridine, numerous isomers are possible, depending on the positions of the two methoxy (B1213986) groups and one methyl group on the pyridine ring. Each unique arrangement of these substituents results in a molecule with a distinct electronic and steric profile, which in turn governs its reactivity and potential applications.

The isomers of dimethoxy-methylpyridine can be categorized based on the relative positions of the substituents (Table 1). For instance, isomers like 3,4-dimethoxy-2-methylpyridine (B3069047) and 4,5-dimethoxy-2-methylpyridine (B3355560) have been noted in the chemical literature, often as intermediates or reference compounds in the synthesis of more complex molecules. nih.gov The specific placement of the electron-donating methoxy groups and the methyl group influences the electron density of the ring and the accessibility of the nitrogen lone pair, affecting the compound's basicity and its behavior in chemical reactions.

Rationale for Investigating 3,5-Dimethoxy-2-methylpyridine within Academic Frameworks

The rationale for the academic investigation of a specific molecule like this compound is often multifaceted, stemming from its potential as a building block in organic synthesis, its relationship to biologically active compounds, or its unique physicochemical properties. While this particular isomer is not as widely studied as some of its counterparts, such as those that are direct precursors to blockbuster drugs, the investigation of such polysubstituted pyridines is fundamentally important.

Academic research into compounds like this compound is driven by the continuous need for novel molecular scaffolds in drug discovery and materials science. The specific arrangement of its methoxy and methyl groups could be a key structural motif in a new class of bioactive compounds or functional materials. For example, related isomers like 3,5-dimethyl-4-methoxypyridine derivatives are valuable intermediates for ATPase inhibitors. google.com The synthesis and characterization of novel isomers like this compound expand the library of available building blocks for chemists.

Furthermore, studying the synthesis of such a specific isomer presents its own set of academic challenges and opportunities. Developing efficient and regioselective synthetic routes to polysubstituted pyridines is an ongoing area of research in organic chemistry. A successful synthesis of this compound could demonstrate a new synthetic methodology or refine existing ones, contributing valuable knowledge to the field. Therefore, the investigation of this and other unique pyridine isomers is essential for advancing the frontiers of chemical synthesis and enabling the discovery of new molecules with valuable properties.

Data Tables

Table 1: Selected Isomers of Dimethoxy-Methylpyridine

| Compound Name | Substitution Pattern | Molecular Formula |

| This compound | 2-methyl, 3,5-dimethoxy | C₈H₁₁NO₂ |

| 3,4-Dimethoxy-2-methylpyridine | 2-methyl, 3,4-dimethoxy | C₈H₁₁NO₂ |

| 4,5-Dimethoxy-2-methylpyridine | 2-methyl, 4,5-dimethoxy | C₈H₁₁NO₂ |

| 2,6-Dimethoxy-3-methylpyridine | 3-methyl, 2,6-dimethoxy | C₈H₁₁NO₂ |

| 3,5-Dimethyl-4-methoxypyridine | 4-methoxy, 3,5-dimethyl | C₈H₁₁NO |

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO2 |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

3,5-dimethoxy-2-methylpyridine |

InChI |

InChI=1S/C8H11NO2/c1-6-8(11-3)4-7(10-2)5-9-6/h4-5H,1-3H3 |

InChI Key |

KPCAPYCQPKGLJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)OC)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethoxy 2 Methylpyridine and Analogous Pyridine Systems

Foundational Synthetic Strategies for Pyridine (B92270) Ring Construction

The de novo synthesis of the pyridine ring is a powerful approach that allows for the incorporation of desired substituents from acyclic precursors. Several key methodologies have been developed for this purpose, each offering distinct advantages in terms of convergence, efficiency, and substrate scope.

Cycloaddition and Cyclocondensation Reactions

Cycloaddition and cyclocondensation reactions represent classical and widely utilized methods for assembling the pyridine nucleus. thieme-connect.com These reactions typically involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single or sequential process.

Cycloaddition Reactions: The aza-Diels-Alder reaction, a prominent cycloaddition strategy, involves the [4+2] cycloaddition of an aza-diene with a dienophile (an alkene or alkyne). liverpool.ac.uk This approach, particularly the inverse-electron-demand variant where an electron-deficient diene reacts with an electron-rich dienophile, is effective for constructing the pyridine skeleton. thieme-connect.com For instance, the Boger pyridine synthesis utilizes the reaction of an enamine with a 1,2,4-triazine, which, after the initial cycloaddition, expels nitrogen to form the aromatic pyridine ring. thieme-connect.com

Cyclocondensation Reactions: These reactions build the pyridine ring by forming C-C and C-N bonds through addition and elimination steps, often using simple, reactive synthons and an amine source like ammonia (B1221849). acs.org Prominent named reactions in this category include:

Hantzsch Pyridine Synthesis: A multicomponent reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (e.g., ammonia or ammonium (B1175870) acetate). rsc.orgacs.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. rsc.org

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of a 1,3-dicarbonyl compound with an enamine and ammonia, proceeding through a tandem Michael addition-heterocyclization to yield the pyridine directly. acs.org

Guareschi-Thorpe Reaction: This reaction provides a route to 2-pyridones, which can be further functionalized. It involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. acs.org

Kröhnke Pyridine Synthesis: In this method, a pyridinium (B92312) salt derived from the reaction of pyridine with a bromomethyl ketone is reacted with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate. acs.org

These condensation reactions are versatile and can be performed as linear sequences or, more commonly, as one-pot multicomponent reactions, which are lauded for their atom economy and operational simplicity. acs.orgnih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov MCRs are considered green synthetic methods due to their high atom economy, convergence, and often milder reaction conditions. rsc.orgnih.gov

The Hantzsch synthesis is a prime example of a multicomponent approach to pyridines. rsc.orgnih.gov Modern variations of the Hantzsch reaction and other MCRs often employ different catalysts, including metal-based and metal-free systems, and can be performed under solvent-free or aqueous conditions to enhance their green credentials. nih.gov For instance, a one-pot, three-component synthesis of 2,3,5-substituted-6-(methylthio)pyridines has been developed by reacting active methylene (B1212753) ketones, ammonium acetate, and bis(methylthio)acrolein, showcasing the power of MCRs to rapidly build complexity. thieme-connect.comthieme-connect.comias.ac.in

Transition Metal-Catalyzed Syntheses (e.g., Cobalt-catalyzed [2+2+2] Cycloadditions)

Transition metal catalysis offers powerful and often regioselective pathways to construct pyridine rings that are not accessible through traditional thermal reactions. researchgate.net One of the most elegant methods is the [2+2+2] cycloaddition of two alkyne molecules and a nitrile, which is catalyzed by various transition metals, including cobalt, rhodium, ruthenium, and nickel. researchgate.netacs.orgnih.gov This reaction is highly atom-economical and allows for the assembly of polysubstituted pyridines from simple building blocks. nih.gov

The mechanism generally involves the formation of a metallacyclopentadiene intermediate from two alkyne units, which then undergoes insertion of the nitrile to form a seven-membered metallacycle that reductively eliminates to afford the pyridine product. nih.gov The choice of metal catalyst and ligands can influence the efficiency and regioselectivity of the cycloaddition, making it a versatile tool for pyridine synthesis. acs.orgnih.gov

Regioselective Functionalization for Dimethoxy-Methylpyridine Synthesis

For a specifically substituted target like 3,5-dimethoxy-2-methylpyridine, direct functionalization of a pre-formed pyridine ring is often a more practical approach than de novo synthesis. This requires precise control over the position of substituent introduction, a field known as regioselective functionalization.

Ortho- and Para-Substitution Strategies in Pyridine Synthesis

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. Electrophilic substitution, conversely, is difficult and typically requires harsh conditions, directing to the C3 and C5 positions. However, modern synthetic methods have provided more nuanced control.

Directed Ortho-Metalation (DoM): This is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org A directing metalating group (DMG) on the pyridine ring, which is typically a Lewis basic moiety, coordinates to an organolithium base (e.g., n-butyllithium or LDA). baranlab.orgclockss.org This brings the base into proximity with an ortho-proton, facilitating its abstraction and creating a lithiated intermediate. This intermediate can then be quenched with a wide variety of electrophiles to introduce a substituent at a specific position. clockss.org

Common DMGs for pyridines include methoxy (B1213986) groups, amides, and carbamates. acs.orgacs.orgnih.gov For example, a methoxy group at the 3-position can direct lithiation to either the C2 or C4 position. The tetrahydropyran-2-yloxy (O-THP) group has also been shown to be an effective directing group for the ortho-lithiation of pyridines. thieme-connect.com

Minisci Reaction: For C-H alkylation of electron-deficient heterocycles, the Minisci reaction is a key method. It involves the reaction of a protonated pyridine with a radical species, typically generated from a carboxylic acid. This reaction generally favors substitution at the C2 and C4 positions. By employing a blocking group, regioselectivity for the C4-position can be achieved. nih.gov

Pyridine N-oxides: The N-oxide functionality significantly alters the reactivity of the pyridine ring. It activates the C2 and C4 positions towards nucleophilic attack and the C3 and C5 positions towards electrophilic attack. Furthermore, the N-oxide group itself can act as a directing group for ortho-metalation. rsc.org The subsequent removal of the N-oxide group provides a versatile entry to various substituted pyridines.

Strategic Introduction of Methoxy and Methyl Groups on the Pyridine Core

To synthesize this compound, a logical approach would involve the sequential and regioselective introduction of the two methoxy groups and one methyl group onto a pyridine scaffold.

Introduction of Methyl Groups: A methyl group can be introduced onto a pyridine ring through several methods. semanticscholar.org Cross-coupling reactions, such as the Suzuki or Stille coupling, can be used if a halogenated pyridine is available. Radical methylation, often under Minisci conditions, can introduce methyl groups, though regioselectivity can be a challenge without directing or blocking groups. semanticscholar.orgresearchgate.net The reaction of a lithiated pyridine with an electrophilic methyl source, such as methyl iodide, is another viable route. clockss.org

Introduction of Methoxy Groups: Methoxy groups are typically introduced via nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a nitro group, with sodium methoxide (B1231860). ontosight.aimdpi.com The pyridine ring must be activated towards nucleophilic attack for this to be efficient, often by the presence of electron-withdrawing groups or by forming the N-oxide. For example, the synthesis of 3,4-dimethoxy-2-methylpyridine (B3069047) 1-oxide is achieved by reacting 3-methoxy-2-methyl-4-nitropyridine 1-oxide with sodium methoxide. ontosight.ai

A plausible synthetic route to this compound could start from a commercially available substituted pyridine, such as 2-methyl-3-hydroxypyridine or a dihalomethylpyridine. A combination of the strategies mentioned above—such as directed ortho-metalation to introduce one functional group, followed by nucleophilic aromatic substitution to install another—would be required to achieve the desired 2,3,5-substitution pattern. The precise sequence of these reactions would be critical to manage the directing effects of the substituents at each step.

Below is a table summarizing various synthetic reactions for pyridine synthesis.

| Reaction Name | Reactants | Catalyst/Conditions | Product Type |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia | Often acid or base-catalyzed, followed by oxidation | Substituted Pyridines |

| Boger Synthesis | Enamine, 1,2,4-Triazine | Thermal or Lewis acid-catalyzed | Substituted Pyridines |

| [2+2+2] Cycloaddition | 2x Alkyne, Nitrile | Transition metals (Co, Rh, Ni) | Substituted Pyridines |

| Directed Ortho-Metalation | Substituted Pyridine (with DMG), Organolithium base, Electrophile | Low temperature (e.g., -78 °C) | Regioselectively substituted Pyridines |

| Minisci Reaction | Pyridine, Carboxylic Acid | AgNO₃, (NH₄)₂S₂O₈ | C2/C4-Alkylated Pyridines |

| Nucleophilic Aromatic Substitution | Halopyridine, Sodium Methoxide | Heat, often in Methanol (B129727) | Methoxypyridine |

Synthesis of Key Precursors and N-Oxide Derivatives

The introduction of an N-oxide functionality to the pyridine ring is a crucial step in many synthetic routes. This activation strategy enhances the reactivity of the pyridine nucleus, facilitating various substitution and functionalization reactions that are otherwise challenging.

Oxidation Pathways to Pyridine N-Oxides (e.g., 3,4-Dimethoxy-2-methylpyridine N-Oxide as an Analogue)

The N-oxidation of pyridine derivatives is a well-established transformation, typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). For dimethoxy-methylpyridine systems, these methods are effective in converting the parent pyridine to its corresponding N-oxide.

A common precursor for the synthesis of 3,4-dimethoxy-2-methylpyridine N-oxide is 4-chloro-3-methoxy-2-methylpyridine (B28138) N-oxide. In a representative synthesis, this chloro-substituted N-oxide is treated with sodium methoxide in methanol. The reaction proceeds via nucleophilic substitution of the chloro group by the methoxide ion to yield 3,4-dimethoxy-2-methylpyridine N-oxide. chemicalbook.com

Another approach involves the direct oxidation of a substituted pyridine. For instance, 3-methoxy-2-methyl-4-nitropyridine 1-oxide can be converted to 3,4-dimethoxy-2-methyl-pyridine 1-oxide by reaction with sodium methoxide in methanol at elevated temperatures. This reaction results in the desired product in high yield after purification. prepchem.com Similarly, 4,5-dimethoxy-2-methylpyridine (B3355560) 1-oxide can be prepared from 5-methoxy-2-methyl-4-nitropyridine 1-oxide using a similar methoxide substitution method.

The oxidation of 4-chloro-3-methoxy-2-methylpyridine to its N-oxide can be achieved using hydrogen peroxide in the presence of a phosphotungstic acid catalyst. This method provides the N-oxide in high yield under relatively mild conditions.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 4-Chloro-3-methoxy-2-methylpyridine N-oxide | Sodium methoxide, Methanol | 3,4-Dimethoxy-2-methylpyridine N-oxide | Not specified | chemicalbook.com |

| 3-Methoxy-2-methyl-4-nitropyridine 1-oxide | Sodium methoxide, Methanol | 3,4-Dimethoxy-2-methyl-pyridine 1-oxide | 88 | prepchem.com |

| 5-Methoxy-2-methyl-4-nitropyridine 1-oxide | Sodium methoxide, Methanol | 4,5-Dimethoxy-2-methylpyridine 1-oxide | 98 | |

| 4-Chloro-3-methoxy-2-methylpyridine | Hydrogen peroxide, Phosphotungstic acid | 4-Chloro-3-methoxy-2-methylpyridine N-oxide | High |

Table 1: Synthesis of Dimethoxy-Methylpyridine N-Oxide Analogues

Transformation of Pyridine N-Oxides to Substituted Pyridines

Pyridine N-oxides are versatile intermediates that can be transformed into a variety of substituted pyridines. The N-oxide group activates the positions ortho and para to the nitrogen, making them susceptible to nucleophilic attack. Furthermore, the N-oxide can be readily removed through deoxygenation reactions.

Derivatization and Functional Group Interconversion Strategies Applied to Dimethoxy-Methylpyridines

Once the dimethoxy-methylpyridine core or its N-oxide is synthesized, further derivatization can be achieved through various functional group interconversions. Hydroxymethylation and halogenation are two key transformations that introduce versatile handles for further synthetic manipulations.

Hydroxymethylation Reactions

The introduction of a hydroxymethyl group onto the pyridine ring, often at the 2-position of the methyl group, is a critical step in the synthesis of many pharmaceutical intermediates. A common method for this transformation involves the treatment of the corresponding pyridine N-oxide with acetic anhydride (B1165640). google.com

In the case of 3,4-dimethoxy-2-methylpyridine N-oxide, heating with acetic anhydride leads to a rearrangement, forming an acetoxymethyl intermediate. This intermediate is then hydrolyzed, typically with a base like sodium hydroxide, to yield 2-hydroxymethyl-3,4-dimethoxypyridine. google.comgoogleapis.com The reaction conditions, such as temperature and reaction time, can be optimized to improve the yield and minimize side products. google.com For example, dissolving the N-oxide in acetic acid before the addition of acetic anhydride has been shown to increase the reaction rate and yield. google.com

| Starting Material | Reagents | Intermediate | Product | Yield (%) | Reference |

| 3,4-Dimethoxy-2-methylpyridine N-oxide | 1. Acetic anhydride2. Sodium hydroxide | 2-Acetoxymethyl-3,4-dimethoxypyridine | 2-Hydroxymethyl-3,4-dimethoxypyridine | ~90 (optimized) | google.com |

Table 2: Hydroxymethylation of a Dimethoxy-Methylpyridine N-Oxide Analogue

Halogenation Reactions (e.g., Chlorination to form 2-chloromethyl-3,4-dimethoxypyridine hydrochloride)

The conversion of the hydroxymethyl group to a chloromethyl group is another important synthetic transformation, as the resulting chloro derivative is a reactive electrophile suitable for various coupling reactions. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

| Starting Material | Reagent | Solvent | Product | Reference |

| 2-Hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride | Dichloromethane | 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | google.comgoogle.com |

| 3,5-Dimethyl-4-methoxy-2-hydroxymethylpyridine | Thionyl chloride | Dichloroethane, Methylene chloride, or Chloroform | 3,5-Dimethyl-4-methoxy-2-chloromethylpyridine | google.com |

Table 3: Chlorination of Hydroxymethylpyridine Derivatives

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Absolute Structure DeterminationThere is no evidence of a crystal structure for 3,5-Dimethoxy-2-methylpyridine having been determined and deposited in crystallographic databases.

Single Crystal X-ray Diffraction of this compound and its Derivatives

For instance, the SCXRD analysis of 2-methoxypyridine (B126380) derivatives has revealed detailed structural information. In one such study, a derivative was found to crystallize in the orthorhombic space group Aba2. researchgate.net The analysis of this derivative provided key structural parameters, which are summarized in the table below.

Table 1: Crystallographic Data for a 2-Methoxypyridine Derivative

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Aba2 |

| a (Å) | 14.8343(5) |

| b (Å) | 44.690(2) |

| c (Å) | 7.3614(3) |

| Volume (ų) | 4880.2(3) |

| Z | 8 |

Data sourced from a study on 2-methoxypyridine derivatives. researchgate.net

The analysis of such derivatives often reveals a non-planar or distorted conformation. For example, the torsion angle between the pyridine (B92270) ring and a substituted phenyl ring can indicate significant steric hindrance. In the aforementioned study, the 4-decyloxyphenyl ring substituted at the 4-position of the pyridine ring exhibited a torsion angle of -41.91(6)°, while a 2-thiophenyl ring at the 6-position had a much smaller torsion angle of -4.41(8)°. researchgate.net This suggests that the latter two ring systems are nearly coplanar, allowing for a large conjugated system within the molecule. Such detailed structural information is vital for understanding the electronic and chemical properties of these compounds.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, providing a three-dimensional surface that highlights close contacts between neighboring molecules.

The Hirshfeld surface is generated based on the electron density of a promolecule, and various properties can be mapped onto this surface. One of the most common is the normalized contact distance (dnorm), which uses a red-white-blue color scheme to indicate intermolecular contacts that are shorter than, equal to, or longer than the van der Waals radii, respectively. Red spots on the dnorm map highlight regions of significant intermolecular interactions, such as hydrogen bonds.

Studies on related methoxypyridine and dimethoxybenzene derivatives have utilized Hirshfeld surface analysis to elucidate their packing arrangements. For a 2-(((6-methoxypyridin-3-yl)imino)methyl)phenol compound, Hirshfeld analysis revealed that the crystal structure is stabilized by both intermolecular (C-H···N and C-H···O) and strong intramolecular (N-H···O) hydrogen bonds. researchgate.net The analysis of another dimethoxybenzene derivative highlighted the importance of van der Waals interactions and hydrogen bonding in the crystal packing. nih.gov

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For instance, in the analysis of a methoxyphenyl derivative, the dominant interactions were found to be H···H, C···H/H···C, and N···H/H···N contacts, contributing 48.2%, 23.9%, and 17.4% to the total Hirshfeld surface, respectively. researchgate.net These analyses provide a detailed understanding of the forces that govern the crystal packing of these molecules.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, ensuring its purity and facilitating its isolation from reaction mixtures. Gas chromatography and high-performance liquid chromatography are the most commonly employed techniques for these purposes.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound were not detailed in the available literature, methods for related compounds such as methylpyridine and dimethoxyphenol derivatives provide a strong basis for method development.

GC, often coupled with mass spectrometry (GC-MS), allows for the separation of isomers and the identification of impurities. For instance, the gas chromatographic separation of constitutional isomers of methylpyridine derivatives has been successfully achieved. researchgate.net In such analyses, the choice of the stationary phase is critical. A study on methoxyphenyl-aminoketone cathinone (B1664624) derivatives demonstrated the separation of regioisomers on a 5% diphenyl, 95% dimethyl polysiloxane stationary phase. researchgate.net

The operating conditions of the GC system, including the oven temperature program, injector temperature, and carrier gas flow rate, are optimized to achieve the desired separation. For the analysis of related pyridine derivatives, a typical oven temperature program might start at a lower temperature and ramp up to a higher temperature to ensure the elution of all components.

Table 2: Illustrative GC Parameters for Analysis of Related Aromatic Compounds

| Parameter | Example Condition |

|---|---|

| Column | DB-624 (6% cyanopropylphenyl-94% dimethylpolysiloxane) |

| Column Dimensions | 60 m x 0.32 mm ID, 1.8 µm film thickness |

| Carrier Gas | Nitrogen |

| Injector Temperature | 240 °C |

| Detector Temperature | 260 °C |

| Oven Program | 35 °C, ramp at 2 °C/min to 70 °C (hold 2 min), ramp at 40 °C/min to 240 °C (hold 6 min) |

Parameters are based on a method for travoprost, a complex organic molecule, and serve as a general example. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. The separation in HPLC is based on the distribution of the analyte between a stationary phase (the column) and a liquid mobile phase.

For the analysis of pyridine derivatives, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase, such as C18, is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation of dipyridyl isomers has been achieved on a C18 reversed-phase column with a mobile phase consisting of potassium phosphate (B84403) buffer and acetonitrile. nih.gov

The development of an HPLC method involves the optimization of several parameters, including the column chemistry, mobile phase composition, flow rate, and detection wavelength. For compounds containing a chromophore, such as the pyridine ring in this compound, UV detection is commonly used. A study on a methoxy-substituted biphenyl (B1667301) dicarboxylate utilized a C18 column with a mobile phase of methanol and sodium dihydrogen phosphate buffer, with fluorescence detection. mdpi.com

Table 3: Representative HPLC Conditions for Analysis of Related Compounds

| Parameter | Example Condition 1 (Dipyridyl Isomers) nih.gov | Example Condition 2 (Methoxy Biphenyl Derivative) mdpi.com |

|---|---|---|

| Column | C18 Sunfire | C18 |

| Column Dimensions | Not specified | 250 x 4.6 mm i.d., 5 µm particle size |

| Mobile Phase | Potassium phosphate (pH 3.5; 25 mM)-acetonitrile (80:20, v/v) | Methanol and 0.05 M sodium dihydrogen phosphate buffer (80:20, v/v), pH 3 |

| Flow Rate | Not specified | Not specified |

| Detection | UV | Fluorescence (Ex: 275 nm, Em: 400 nm) |

Advanced Sample Preparation Methods for Chromatographic Analysis

Effective sample preparation is crucial for accurate and reliable chromatographic analysis, as it serves to remove interfering matrix components and concentrate the analyte of interest. Several advanced sample preparation techniques can be applied to the analysis of this compound.

Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex matrices. In SPE, the sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a suitable solvent. SPE has been successfully used for the extraction of toxic pyrrolizidine (B1209537) alkaloids from honey, demonstrating its effectiveness for related compound classes. researchgate.netnih.gov The choice of the sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.

For the analysis of pyridine alkaloids, which are basic compounds, cation-exchange SPE can be an effective approach. In this method, a sorbent with acidic functional groups is used to retain the basic analytes. The retained compounds are then eluted by changing the pH or ionic strength of the eluting solvent. The use of nano-zirconium silicate (B1173343) as a dispersive-SPE sorbent has shown high recovery rates for pyrrolizidine alkaloids from plant extracts.

Other advanced sample preparation techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample, which are then thermally desorbed into the GC injector. LPME involves the extraction of analytes from an aqueous sample into a small volume of an organic solvent. These techniques offer advantages such as reduced solvent consumption and high enrichment factors.

Computational Chemistry Approaches for Investigating 3,5 Dimethoxy 2 Methylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. It allows for the calculation of various molecular properties with a good balance between accuracy and computational cost.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3,5-Dimethoxy-2-methylpyridine, this involves determining the optimal bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds, particularly the C-O bonds of the methoxy (B1213986) groups. By calculating the relative energies of these different conformers, the most stable conformation can be identified. This analysis is crucial for understanding the molecule's shape and how it might interact with other molecules.

Table 1: Predicted Geometrical Parameters of this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-C3 | 1.395 | C2-C3-C4 | 119.5 |

| C3-O1 | 1.360 | C3-O1-C7 | 118.0 |

| C5-O2 | 1.362 | C5-O2-C8 | 117.8 |

| C2-C9 | 1.510 | H-C9-H | 109.5 |

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions.

The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. irjweb.comwikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the molecule is more likely to be reactive. wikipedia.org

Quantum chemical calculations can determine the energies of these orbitals and visualize their spatial distribution. This analysis helps predict how this compound will behave in different chemical environments.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Example Data)

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -0.85 |

| HOMO-LUMO Gap | 5.40 |

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations.

Computational methods can predict spectroscopic properties, which can then be compared with experimental data to validate the calculated molecular structure. The Gauge-Invariant Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. dergipark.org.tr

By calculating the ¹H and ¹³C NMR chemical shifts of this compound and comparing them to experimentally obtained spectra, researchers can confirm the molecule's structure and conformational preferences in solution. Discrepancies between calculated and experimental shifts can provide insights into solvent effects or dynamic processes.

Table 3: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Example Data)

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C2 | 158.0 | 157.5 |

| C3 | 155.0 | 154.8 |

| C4 | 108.0 | 107.9 |

| C5 | 155.2 | 154.9 |

| C6 | 140.0 | 139.7 |

| C-Methyl | 22.5 | 22.1 |

| C-Methoxy (C3) | 55.8 | 55.5 |

| C-Methoxy (C5) | 56.0 | 55.7 |

Note: The values presented are hypothetical and for illustrative purposes. Actual values would be obtained from specific DFT calculations and experimental measurements.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are often associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue regions represent areas of positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack.

Green regions correspond to areas of neutral potential.

For this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the methoxy groups, highlighting these as potential sites for interaction with electrophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds.

NBO analysis can quantify the delocalization of electron density, often referred to as hyperconjugation, by examining the interactions between occupied (donor) and unoccupied (acceptor) orbitals. This analysis can reveal the nature of intramolecular charge transfer and provide a deeper understanding of the stability and reactivity of this compound. For instance, it can highlight the interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the pyridine ring.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. mdpi.com

For this compound, MD simulations can be used to:

Study conformational dynamics: Observe the rotations of the methoxy groups and the flexibility of the molecule in different environments, such as in a solvent or interacting with a biological target.

Analyze intermolecular interactions: Simulate how this compound interacts with solvent molecules or other solutes. This can provide information about its solubility and how it is solvated at the molecular level.

Investigate binding processes: If this compound is being studied as a ligand for a protein, MD simulations can be used to model the binding process and analyze the stability of the resulting complex.

By simulating the molecule's behavior over time, MD provides a bridge between the static picture from quantum chemistry and the macroscopic properties observed in experiments.

Theoretical Studies on Reaction Pathways and Energetics

There are currently no specific theoretical studies detailing the reaction pathways and associated energetics for this compound. Computational investigations would typically involve modeling potential reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, to identify transition states and determine activation energy barriers. Such studies provide fundamental understanding of a compound's reactivity, stability, and potential for use in chemical synthesis. For instance, a computational study on related dinitropyridine derivatives has been used to evaluate reaction mechanisms for potential SARS-CoV-2 inhibitors, showcasing the power of this approach. However, similar analyses for this compound are not presently available.

Computational Predictions of Supramolecular Interactions (e.g., Host-Guest Binding)

Similarly, there is a lack of published research on the computational prediction of supramolecular interactions involving this compound. This area of study would explore the non-covalent interactions that govern the formation of larger assemblies, such as host-guest complexes. Predicting these interactions is crucial for the rational design of new materials, sensors, and drug delivery systems. While general computational tools and methodologies for predicting supramolecular synthons and host-guest binding are well-established, their specific application to this compound has not been reported.

The absence of dedicated computational research on this compound highlights a gap in the current scientific literature and presents an opportunity for future research to explore and characterize the theoretical underpinnings of this compound's chemical behavior.

Coordination Chemistry and Ligand Applications of 3,5 Dimethoxy 2 Methylpyridine

Coordination Modes and Ligand Properties of Alkyl- and Alkoxy-Pyridines

Pyridine (B92270) and its derivatives are fundamental building blocks in coordination chemistry, serving as versatile ligands for a wide array of metal ions. researchgate.net The coordination behavior of substituted pyridines is intricately governed by the electronic and steric nature of their substituents. Alkyl and alkoxy groups, such as those in 3,5-Dimethoxy-2-methylpyridine, significantly modulate the ligand's properties.

Electronic Effects: Alkyl groups, like the methyl group at the 2-position, are electron-donating through an inductive effect, increasing the electron density on the pyridine nitrogen. This enhanced Lewis basicity generally leads to stronger metal-ligand bonds. nih.gov Similarly, alkoxy groups, such as the methoxy (B1213986) groups at the 3- and 5-positions, can donate electron density through resonance, further enhancing the basicity of the pyridine nitrogen. However, the position of the alkoxy group is crucial; a study on bis-triazinyl-pyridines found that an alkoxy group at the 4-position can decrease selectivity in certain extraction processes. tandfonline.com For this compound, the combined electron-donating effects of one methyl and two methoxy groups are expected to render it a strong σ-donor ligand.

Steric Effects: The position and size of substituents on the pyridine ring also impart steric constraints that influence the geometry and stability of the resulting metal complexes. A substituent at the 2-position (α-position), such as the methyl group in this compound, can create steric hindrance around the nitrogen atom, potentially affecting the coordination number and geometry of the metal center. This steric bulk can be advantageous in catalysis by creating a specific coordination environment that favors certain reaction pathways. libretexts.org

Coordination Modes: Pyridine and its derivatives typically act as monodentate ligands, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. alfachemic.com However, by incorporating additional donor atoms, they can function as bidentate or polydentate ligands. In the case of this compound, it is expected to coordinate as a classic L-type, neutral monodentate ligand.

Design and Synthesis of Metal Complexes Featuring this compound as a Ligand

The synthesis of metal complexes with pyridine-based ligands is a well-established field, and these methods can be readily adapted for this compound. The general approach involves the reaction of a metal precursor, typically a metal salt or a complex with labile ligands, with the desired pyridine ligand in an appropriate solvent.

A common synthetic route is the direct reaction of a metal halide or perchlorate (B79767) with a stoichiometric amount of the pyridine ligand. The solvent choice is critical and depends on the solubility of both the metal salt and the ligand. For instance, the synthesis of palladium(II) and platinum(II) complexes with substituted pyridylimidazo[1,5-a]pyridine ligands has been successfully achieved by reacting the metal derivatives with the ligands in solvents like dichloromethane. rsc.org

Another strategy involves ligand exchange reactions, where a weakly coordinated ligand in a metal complex is displaced by the stronger donating pyridine ligand. For example, complexes with solvent molecules like acetone (B3395972) or water as ligands can readily exchange them for this compound. rsc.org

The stoichiometry of the reaction is a key parameter that determines the final structure of the complex. By controlling the metal-to-ligand ratio, one can favor the formation of complexes with different numbers of coordinated pyridine ligands, such as [ML₂X₂] or [ML₄X₂], where M is a metal, L is the pyridine ligand, and X is an anionic ligand like a halide.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes involving substituted pyridines relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: Coordination of a pyridine ligand to a metal center typically leads to shifts in the vibrational frequencies of the pyridine ring. The C=N and C=C stretching vibrations are particularly sensitive to coordination and often shift to higher wavenumbers. These shifts provide evidence of ligand coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the pyridine protons and carbons are altered. Protons closer to the nitrogen atom, especially the α-protons, usually experience the most significant downfield shifts due to the deshielding effect of the metal center. For this compound complexes, one would expect to observe shifts in the signals of the methyl and methoxy protons, as well as the remaining aromatic proton.

UV-Visible Spectroscopy: The electronic spectra of metal complexes provide information about the d-d transitions of the metal ion and charge-transfer bands between the metal and the ligand. The position and intensity of these bands are influenced by the nature of the ligand and the geometry of the complex.

Table 1: Representative Spectroscopic Data for a Hypothetical [M(this compound)₂Cl₂] Complex

| Technique | Observed Feature | Interpretation |

| IR Spectroscopy | Shift in ν(C=N) and ν(C=C) | Coordination of the pyridine nitrogen to the metal center. |

| ¹H NMR Spectroscopy | Downfield shift of pyridine ring proton | Deshielding effect upon coordination. |

| ¹H NMR Spectroscopy | Shift in methyl and methoxy proton signals | Electronic environment change upon complexation. |

| UV-Vis Spectroscopy | d-d transition bands | Information on the coordination geometry and electronic structure of the metal center. |

Application in Homogeneous and Heterogeneous Catalysis (General for pyridine ligands)

Pyridine-containing ligands are of paramount importance in the field of catalysis, both in homogeneous and heterogeneous systems. researchgate.net The electronic and steric properties of the pyridine ligand can be fine-tuned by substituents to optimize the activity and selectivity of the metal catalyst.

Homogeneous Catalysis: In homogeneous catalysis, metal complexes with pyridine ligands are soluble in the reaction medium and have been employed in a wide range of transformations. These include:

Polymerization: Titanium-pyridine complexes can act as catalysts for the polymerization of olefins and alkynes. alfachemic.com

Hydrogenation: Rhenium and iron complexes containing pyridine ligands have shown catalytic activity in the hydrogenation of alkenes and the reduction of nitro compounds. alfachemic.com

Hydroformylation: Rhodium(I) and Rhodium(III) complexes with pyridine ligands are capable of catalyzing the hydroformylation of ethylene (B1197577) hydrocarbons. alfachemic.com

C-H Bond Functionalization: The strong coordination of pyridine ligands can be exploited to direct the regioselective functionalization of C-H bonds. beilstein-journals.orgnih.gov

The electron-rich nature of this compound would make it a suitable ligand for stabilizing metal centers in various oxidation states, a key requirement for many catalytic cycles.

Heterogeneous Catalysis: Pyridine-based ligands can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Metal-organic frameworks (MOFs) incorporating pyridine-based linkers are a prominent example of such materials.

Role in Supramolecular Chemistry and Host-Guest Systems

The directional nature of the metal-pyridine bond makes pyridine-containing ligands excellent building blocks for the construction of complex supramolecular architectures. acs.org These self-assembled structures have applications in molecular recognition, sensing, and materials science.

Pyridine ligands are integral to the formation of metallocycles and metallocages through coordination-driven self-assembly. acs.org The defined angles of coordination complexes allow for the predictable formation of discrete, well-defined structures.

In host-guest chemistry, pyridine-based macrocycles and cages can encapsulate smaller molecules or ions. acs.orgrsc.org The cavity of the host can be tailored by the choice of the pyridine ligand and the metal center to achieve selective binding of specific guests. nih.govnorthwestern.edu The methoxy groups of this compound could potentially participate in additional non-covalent interactions, such as hydrogen bonding with guest molecules, which could enhance the stability and selectivity of the host-guest complex.

Advanced Applications in Organic Synthesis: 3,5 Dimethoxy 2 Methylpyridine As a Building Block

Role as an Intermediate in the Synthesis of Complex Organic Molecules

While substituted pyridines are a vital class of compounds used as building blocks in medicinal chemistry and organic synthesis, no specific examples or detailed synthetic routes involving 3,5-Dimethoxy-2-methylpyridine as an intermediate for complex molecules were identified. The literature frequently discusses the utility of the broader pyridine (B92270) scaffold but does not offer particular applications for this specific methoxy (B1213986) substitution pattern. nih.govmdpi.com

Precursors for Chemical Scaffolds with Defined Structural Properties

The pyridine ring is a foundational scaffold in drug design. nih.gov However, information detailing the role of this compound in creating chemical scaffolds with defined properties is not available.

Pathways to Proton Pump Inhibitor Precursors (e.g., Pantoprazole related intermediates like 2-chloromethyl-3,4-dimethoxypyridine hydrochloride)

There is no documented synthetic pathway showing this compound as a precursor to 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, the key intermediate in Pantoprazole synthesis. The synthesis of Pantoprazole involves the condensation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. semanticscholar.orgresearchgate.net

Commonly cited synthetic routes for 2-chloromethyl-3,4-dimethoxypyridine hydrochloride start from different materials, as detailed in the following table.

| Starting Material | Brief Description of Synthesis |

| Maltol | A multi-step process involving methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and a final chlorination step. zebpharma.compatsnap.com |

| 3-Hydroxyl-2-methyl-4-pyrone | A five-step reaction sequence to yield the target intermediate. google.com |

| 2-Hydroxymethyl-3,4-dimethoxypyridine | A direct chlorination step, typically using thionyl chloride, to produce the final hydrochloride salt. google.comprepchem.com |

| 2-Methyl-3-hydroxypyridine | A seven-step reaction involving methylation, nitration, and methoxylation among other transformations. patsnap.com |

As the data indicates, the synthesis of this crucial Pantoprazole intermediate relies on precursors that already possess or can be readily converted to the required 3,4-dioxygenated substitution pattern, which is distinct from the 3,5-dimethoxy arrangement of the subject compound.

Application in Total Synthesis of Natural Products and Analogues

The total synthesis of natural products is a field that showcases the utility of unique chemical building blocks. researchgate.netnih.govpsu.edu However, a review of the literature did not reveal any instances where this compound has been employed as a key fragment or starting material in the total synthesis of any known natural product or its analogues.

Development of Reference Standards for Analytical Chemistry

Analytical reference materials are highly pure compounds used for calibration, method validation, and quality control. sigmaaldrich.com There is no available information to suggest that this compound has been developed or is used as a reference standard in analytical chemistry. The reference standards for proton pump inhibitors like Pantoprazole and their known impurities are well-documented, and this compound is not listed among them. lgcstandards.com

Emerging Research Frontiers and Future Perspectives

Innovations in Green Chemistry Approaches for Synthesis

The synthesis of pyridine (B92270) derivatives, including 3,5-Dimethoxy-2-methylpyridine, is undergoing a significant transformation driven by the principles of green chemistry. The focus is on developing environmentally benign and sustainable methods that offer high efficiency and minimize waste. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and produce significant byproducts. In contrast, modern approaches prioritize atom economy, the use of renewable feedstocks, and the reduction of energy consumption.

The development of novel and reusable catalysts is another cornerstone of green chemistry. Researchers are investigating the use of solid acid catalysts, biocatalysts, and other heterogeneous catalysts that can be easily separated from the reaction mixture and reused, thereby reducing waste and cost. While specific green synthesis protocols for this compound are not extensively detailed in currently available literature, the general principles and methodologies being successfully applied to other pyridine derivatives provide a clear roadmap for its future sustainable production.

Table 1: Comparison of Green Synthesis Methodologies for Pyridine Derivatives

| Methodology | Advantages | Disadvantages |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity. | Requires specialized equipment, potential for localized overheating. |

| One-Pot Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Can be challenging to optimize for complex molecules. |

| Use of Green Catalysts | Reusability, reduced waste, often milder reaction conditions. | Catalyst deactivation can occur, initial cost may be higher. |

| Solvent-Free Reactions | Eliminates solvent waste, can lead to higher reaction rates. | Limited to certain reaction types, potential for solid-state mixing issues. |

Integration of Machine Learning and Artificial Intelligence in Molecular Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of molecular design and drug discovery, with significant implications for compounds like this compound. These computational tools can analyze vast datasets of chemical information to predict molecular properties, identify potential biological targets, and design novel molecules with desired characteristics.

In the context of this compound, AI and ML can be employed in several ways. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of its derivatives based on their structural features. This allows for the virtual screening of large libraries of related compounds to identify those with the highest potential for a specific application, such as in pharmaceuticals or materials science.

Generative AI models can design entirely new molecules based on a set of desired properties. By providing the model with parameters such as target affinity, selectivity, and physicochemical properties, it can propose novel derivatives of this compound that are optimized for a particular function. This accelerates the discovery process and reduces the need for extensive and costly experimental synthesis and testing. Furthermore, AI can aid in retrosynthetic analysis, predicting efficient and viable synthetic routes for these newly designed molecules.

Table 2: Applications of AI and Machine Learning in the Discovery of Pyridine Derivatives

| Application | Description |

| Virtual Screening | High-throughput computational screening of virtual compound libraries to identify potential hits. |

| QSAR Modeling | Predicting the biological activity or properties of molecules based on their chemical structure. |

| De Novo Molecular Design | Generating novel molecular structures with desired properties using generative AI models. |

| ADMET Prediction | Predicting the absorption, distribution, metabolism, excretion, and toxicity of drug candidates. |

| Retrosynthesis Prediction | Identifying potential synthetic pathways for a target molecule. |

Exploration of Novel Reactivity and Functionalization Strategies

The functionalization of the pyridine ring is a key area of research, as it allows for the modification of its properties and the synthesis of a wide range of derivatives. For this compound, the existing methoxy (B1213986) and methyl groups influence the reactivity of the pyridine core, directing further substitutions. The electron-donating nature of the methoxy groups generally activates the ring towards electrophilic substitution, while also influencing the regioselectivity of reactions.

Recent advancements in C-H functionalization offer exciting possibilities for the direct modification of the pyridine ring without the need for pre-functionalized starting materials. These methods, often catalyzed by transition metals, allow for the introduction of new functional groups at specific positions on the ring with high efficiency and selectivity. For this compound, this could enable the direct introduction of aryl, alkyl, or other functional groups at the remaining C-H bonds, leading to a diverse array of novel compounds.

Dearomatization strategies represent another frontier in pyridine chemistry. By temporarily disrupting the aromaticity of the pyridine ring, it becomes possible to achieve functionalization patterns that are not accessible through traditional methods. This can lead to the synthesis of highly substituted, three-dimensional structures with unique biological and material properties. The application of these novel reactivity patterns to this compound could unlock a new chemical space for exploration.

Expanding the Scope of Supramolecular and Coordination Chemistry for Advanced Materials

The nitrogen atom in the pyridine ring of this compound makes it an excellent ligand for coordination to metal ions. This property allows for its use as a building block in the construction of supramolecular assemblies and coordination polymers. These materials have a wide range of potential applications, including in catalysis, sensing, and as functional materials with unique optical or magnetic properties.

The self-assembly of these coordination complexes can lead to the formation of intricate supramolecular architectures, such as grids, cages, and polymers. The nature of the metal ion and the design of the ligand determine the final structure and properties of the assembly. The steric bulk of the methyl group and the electronic influence of the methoxy groups in this compound can play a crucial role in directing the self-assembly process and controlling the dimensionality of the resulting material. The exploration of this compound in this context opens up new avenues for the design of advanced materials with tailored functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.